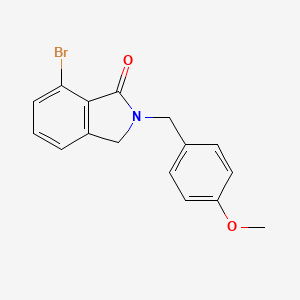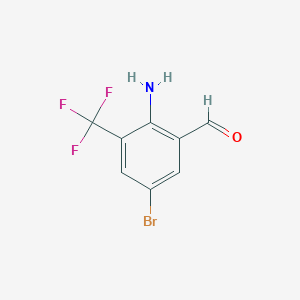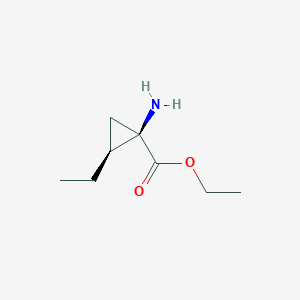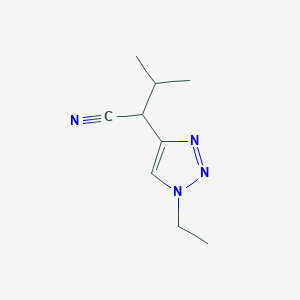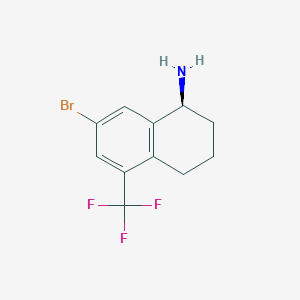![molecular formula C7H12O3S B15220865 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-6-methyl-2-thiaspiro[33]heptane 2,2-dioxide is a chemical compound with the molecular formula C6H10O3S It is characterized by a spirocyclic structure containing a sulfur atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and hydroxyl functionalities under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfur-containing ring.
Substitution: Functional groups can be introduced or replaced on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Applications De Recherche Scientifique
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide involves its interaction with specific molecular targets. The hydroxyl and sulfur groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: Similar structure but lacks the methyl group.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Contains an amino group instead of a hydroxyl group.
6-(Methylamino)-2-thiaspiro[3.3]heptane 2,2-dioxide: Contains a methylamino group.
Uniqueness
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide is unique due to the presence of both a hydroxyl and a methyl group on the spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12O3S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
6-methyl-2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H12O3S/c1-6(8)2-7(3-6)4-11(9,10)5-7/h8H,2-5H2,1H3 |
Clé InChI |
BTYJGTOKQAQOLA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CS(=O)(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)
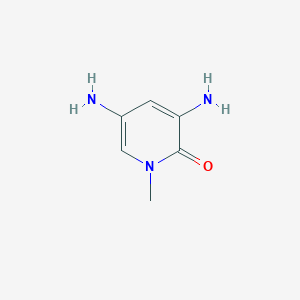
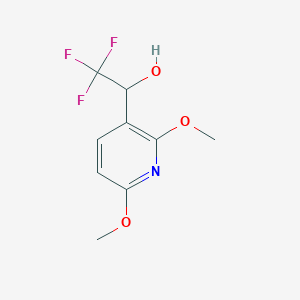

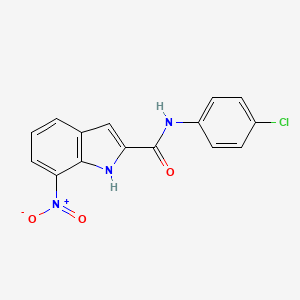

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
